Enantiomeric Identity: Absolute (S)-Configuration vs. (R)-Enantiomer and Racemate
This compound's primary differentiating feature is its absolute (3S) stereochemistry. This is a fundamental, qualitative difference from the (3R)-enantiomer (CAS 1213472-72-0) and racemic mixtures. While no direct comparative biological assay was identified, the principle of chiral recognition dictates that these enantiomers will have non-identical interactions with other chiral entities, such as biological receptors and asymmetric catalysts . The (3S)-enantiomer is a discrete chemical entity with its own unique CAS number (1213678-64-8), confirming its distinct regulatory and commercial identity from the racemate (CAS 127025-91-6) and the (R)-enantiomer [1].
| Evidence Dimension | Chirality |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1213678-64-8) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213472-72-0) and Racemate (CAS 127025-91-6) |
| Quantified Difference | N/A (Qualitative difference in absolute configuration) |
| Conditions | Chemical structure |
Why This Matters
Procurement of the incorrect enantiomer or a racemic mixture will lead to experimental failure in stereospecific applications, wasting resources and invalidating research data.
- [1] PubChem. (2025). (3R)-3-Amino-3-(3-pyridyl)propan-1-OL. PubChem Compound Database. CID 34177442. View Source
